molecular formula C9H12ClNO B13037519 (1S)-1-Amino-1-(3-chlorophenyl)propan-2-OL

(1S)-1-Amino-1-(3-chlorophenyl)propan-2-OL

Cat. No.: B13037519
M. Wt: 185.65 g/mol
InChI Key: MZZURCGUMUSESO-IOJJLOCKSA-N
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Description

(1S)-1-Amino-1-(3-chlorophenyl)propan-2-OL is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound features an amino group, a chlorophenyl group, and a hydroxyl group attached to a propan-2-ol backbone, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-Amino-1-(3-chlorophenyl)propan-2-OL typically involves the following steps:

    Starting Material: The synthesis often begins with 3-chlorobenzaldehyde.

    Formation of Intermediate: The aldehyde group is converted to an imine by reacting with an amine.

    Reduction: The imine is then reduced to form the corresponding amine.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

    Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) to reduce the imine intermediate.

    Enzymatic Resolution: Employing enzymes to achieve the desired chirality of the compound.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-Amino-1-(3-chlorophenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to remove the hydroxyl group.

    Substitution: The amino and chlorophenyl groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.

    Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.

    Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2) for substitution reactions.

Major Products

The major products formed from these reactions include ketones, amines, and substituted derivatives of the original compound.

Scientific Research Applications

(1S)-1-Amino-1-(3-chlorophenyl)propan-2-OL has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on biological systems.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of various chemical products.

Mechanism of Action

The mechanism by which (1S)-1-Amino-1-(3-chlorophenyl)propan-2-OL exerts its effects involves:

    Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.

    Pathways Involved: It may influence metabolic pathways or signal transduction pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-Amino-1-(3-chlorophenyl)propan-2-OL: The enantiomer of the compound with similar but distinct properties.

    1-Amino-1-(3-chlorophenyl)ethanol: A structurally related compound with a different backbone.

    1-Amino-1-(4-chlorophenyl)propan-2-OL: A positional isomer with the chlorine atom at a different position on the phenyl ring.

Uniqueness

(1S)-1-Amino-1-(3-chlorophenyl)propan-2-OL is unique due to its specific chirality and the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its similar compounds.

Properties

Molecular Formula

C9H12ClNO

Molecular Weight

185.65 g/mol

IUPAC Name

(1S)-1-amino-1-(3-chlorophenyl)propan-2-ol

InChI

InChI=1S/C9H12ClNO/c1-6(12)9(11)7-3-2-4-8(10)5-7/h2-6,9,12H,11H2,1H3/t6?,9-/m1/s1

InChI Key

MZZURCGUMUSESO-IOJJLOCKSA-N

Isomeric SMILES

CC([C@H](C1=CC(=CC=C1)Cl)N)O

Canonical SMILES

CC(C(C1=CC(=CC=C1)Cl)N)O

Origin of Product

United States

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